molecular formula C25H22N4O3 B12874411 N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine

Cat. No.: B12874411
M. Wt: 426.5 g/mol
InChI Key: YYJVXLOPHJZPPX-UHFFFAOYSA-N
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Description

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine is a hybrid heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a quinoline moiety. The pyrrolo[2,3-b]pyridine system is substituted at position 2 with a 3,4,5-trimethoxyphenyl group, while the quinoline nitrogen is linked via an amine group to the pyrrolopyridine scaffold.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]quinolin-3-amine

InChI

InChI=1S/C25H22N4O3/c1-30-22-11-16(12-23(31-2)24(22)32-3)21-13-18-20(8-9-26-25(18)29-21)28-17-10-15-6-4-5-7-19(15)27-14-17/h4-14H,1-3H3,(H2,26,28,29)

InChI Key

YYJVXLOPHJZPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=CN=C3N2)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trimethoxyphenyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Buchwald-Hartwig coupling.

    Formation of the Quinoline Moiety: This step involves the construction of the quinoline ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C25H22N4O3
  • Molecular Weight : 426.47 g/mol
  • CAS Number : 913168-12-4

The compound features a quinoline structure fused with a pyrrolopyridine moiety and a trimethoxyphenyl group, which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline and pyridine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms. This leads to increased levels of reactive oxygen species (ROS) within the cells, ultimately triggering programmed cell death (apoptosis) .
  • Case Studies : A study on related compounds demonstrated IC50 values in the nanomolar range against specific leukemia cell lines, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Compounds containing quinoline structures are known for their broad-spectrum antimicrobial activities.

  • In Vitro Studies : Preliminary studies have shown that similar quinoline derivatives exhibit inhibitory effects against various bacterial strains and fungi .
  • Potential Applications : This could lead to the development of new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.

Neuroprotective Effects

There is emerging evidence that compounds like N-(2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine may have neuroprotective properties.

  • Mechanisms : These neuroprotective effects could be linked to the modulation of neurotransmitter systems or reduction of neuroinflammation .
  • Research Findings : In animal models, related compounds have been shown to improve cognitive function and reduce neuronal damage following ischemic events .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via ROS generation
AntimicrobialInhibition of bacterial/fungal growth
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyrrolopyridine or related heterocyclic cores, focusing on structural features, physicochemical properties, and synthetic methodologies.

Core Structure and Substituent Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrrolo[2,3-b]pyridine fused to quinoline 3,4,5-Trimethoxyphenyl (position 2) ~441.48 N/A
N-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine Phenyl (position 3) 213.25
Compound 13 () Pyrrolo[3,2-c]quinoline 3-Chlorobenzyl (position 1), dimethylpyrrolidinylamine (position 4) 441.40
Lead 1 () Pyrrolo[2,3-b]pyridine 2-Amino-6-methoxypyrimidin-4-yl (position 4), ethanolamine (position 6) Not reported
1-Cyclopentyl-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-1H-pyrrolo[3,2-c]pyridin-6-amine Pyrrolo[3,2-c]pyridine Cyclopentyl (position 1), pyrimidinyl-methoxypiperidine (position 6) 392.50

Key Observations :

  • The target compound’s fused quinoline-pyrrolopyridine system distinguishes it from simpler pyrrolo[2,3-b]pyridine derivatives like N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine .
  • Compound 13 () shares a similar molecular weight (441.40 vs. ~441.48) but features a pyrrolo[3,2-c]quinoline core with a chlorobenzyl group, highlighting divergent substitution patterns .
  • Lead 1 () retains the pyrrolo[2,3-b]pyridine core but incorporates a methoxypyrimidinyl group, suggesting modularity in kinase inhibitor design .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Solubility/Stability Reference
Target Compound Not reported Not reported Likely low aqueous solubility due to aromaticity N/A
Compound 13 () 165–166 38 Hydrochloride salt; stable under standard conditions
(S)-1-(3-Bromobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine () 136–276 47–52 Hydrochloride salt; high thermal stability
N-(2-Methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine () Not reported Not reported Enhanced lipophilicity due to trifluoromethyl group

Key Observations :

  • The absence of solubility data for the target compound necessitates extrapolation from analogs; trifluoromethyl or methoxy groups (as in ) may improve membrane permeability .

Biological Activity

N-(2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C25H22N4O3
  • Molecular Weight : 426.47 g/mol
  • CAS Number : 913168-12-4

Synthesis and Structural Characteristics

The compound features a quinoline moiety linked to a pyrrolo[2,3-b]pyridine structure with a 3,4,5-trimethoxyphenyl group. The unique structural features contribute to its biological activity. The crystal structure indicates the presence of intermolecular hydrogen bonds which may influence its interaction with biological targets .

Anticancer Properties

Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5mHeLa8.36Anti-amastigote activity
5mL1210CC50 = 65.11Induces apoptosis via tubulin polymerization inhibition

In vivo studies demonstrated that compound 5m resulted in a 56.2% reduction in liver parasite burden and 61.1% in spleen burden in infected mice models .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. For example, studies on related pyrroloquinoline derivatives have shown effectiveness against various pathogens, suggesting a potential role in treating infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Targeting : The compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antileishmanial Activity : Specific derivatives have shown efficacy against Leishmania species by inhibiting their growth and survival .

Case Studies

A notable study involved the synthesis and evaluation of a series of pyrrolo[2,3-b]pyridine derivatives for their antileishmanial properties. Among these compounds, one exhibited significant inhibition rates in both in vitro and in vivo models . The findings underscore the therapeutic potential of this class of compounds.

Q & A

Q. What are the established synthetic routes for N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pre-functionalized pyrrolo[2,3-b]pyridine core with a 3,4,5-trimethoxyphenyl group. Key steps include:
  • Nucleophilic substitution : Use dry acetonitrile or dichloromethane as solvents to minimize side reactions. For example, alkyl/aryl halides react with intermediates under reflux (e.g., 35°C for 48 hours with Cs₂CO₃ and CuBr catalysts) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from acetonitrile improves purity (>95% by HPLC) .
  • Yield optimization : Catalytic systems (e.g., copper bromide) enhance coupling efficiency, while excess reagents (e.g., cyclopropanamine) drive reactions to completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.5 ppm). Coupling patterns distinguish pyrrolo[2,3-b]pyridine protons from quinoline signals .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for halogenated analogs .
  • IR spectroscopy : Identifies NH stretches (~3298 cm⁻¹ for amines) and carbonyl groups (if present) .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility screening : Use DMSO for stock solutions and dilute in PBS (pH 7.4) or simulated gastric fluid. Measure absorbance at 280 nm to detect precipitation .
  • Stability assays : Incubate at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS. Methoxy groups may hydrolyze under acidic conditions, requiring pH-controlled formulations .

Advanced Research Questions

Q. What strategies can optimize the coupling efficiency of the 3,4,5-trimethoxyphenyl group to the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :
  • Catalyst selection : Copper(I) bromide with cesium carbonate enhances Ullmann-type couplings, reducing reaction times from days to hours .
  • Microwave-assisted synthesis : Shortens reaction times (e.g., 2 hours at 120°C) while maintaining yields >70% .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling, followed by TFA deprotection .

Q. How should contradictory data between in vitro potency and pharmacokinetic (PK) profiles be analyzed?

  • Methodological Answer :
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. For example, methylthio groups may reduce clearance compared to methoxy analogs .
  • Structure-activity relationship (SAR) : Compare substituents (e.g., 4-chlorophenyl vs. 4-ethylpiperazine) to correlate lipophilicity (logP) with cellular uptake .
  • PK/PD modeling : Use in vitro IC₅₀ and plasma protein binding data to predict in vivo efficacy gaps .

Q. What computational methods predict binding modes with biological targets, and how are these validated experimentally?

  • Methodological Answer :
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Aurora A). Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic contacts with trimethoxyphenyl groups .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories. Validate with mutagenesis (e.g., Ala-scanning of predicted contact residues) .
  • Crystallography : Co-crystallize with target proteins (e.g., solved via single-crystal X-ray at 173 K, R factor <0.04) to confirm poses .

Data Contradiction Analysis

Q. How can discrepancies in biological activity across analogs with similar substituents be resolved?

  • Methodological Answer :
  • Orthogonal assays : Confirm activity in cell-free (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays. For example, 7-chloro analogs may show high in vitro potency but poor membrane permeability .
  • Metabolite profiling : Identify active metabolites (e.g., demethylated derivatives) via LC-MS. A compound with low parent compound stability may falsely appear inactive .

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